9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene
CAS No.: 918651-06-6
Cat. No.: VC15913320
Molecular Formula: C16H20ClN
Molecular Weight: 261.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918651-06-6 |
|---|---|
| Molecular Formula | C16H20ClN |
| Molecular Weight | 261.79 g/mol |
| IUPAC Name | 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-9-ene |
| Standard InChI | InChI=1S/C16H20ClN/c17-15-4-2-1-3-14(15)13-5-7-16(8-6-13)9-11-18-12-10-16/h1-5,18H,6-12H2 |
| Standard InChI Key | VGJJZJICSMDEGC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCNCC2)CC=C1C3=CC=CC=C3Cl |
Introduction
Structural Characteristics and Nomenclature
Core Spirocyclic Architecture
The compound’s IUPAC name delineates its core structure: a 3-azaspiro[5.5]undec-8-ene scaffold. This denotes two fused rings—a five-membered nitrogen-containing ring (3-aza) and a six-membered carbocyclic ring—connected via a spiro carbon atom. The "undec-8-ene" suffix specifies an 11-membered unsaturated system with a double bond at position 8 . The 2-chlorophenyl group at position 9 introduces steric and electronic modulation, likely influencing conformational stability and intermolecular interactions .
Stereochemical Considerations
Spirocyclic systems often exhibit restricted rotation, leading to axial chirality. For 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-8-ene, the bulky 2-chlorophenyl substituent may enforce a specific chair or twist-boat conformation in the six-membered ring, as observed in analogous spiro compounds . X-ray crystallography of related structures (e.g., 3,9-bis(2-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane) reveals chair conformations in dioxane rings, with aryl groups occupying equatorial positions to minimize steric strain .
Table 1: Key Structural Parameters of Related Spiro Compounds
Synthetic Pathways and Optimization
General Spirocyclic Synthesis Strategies
The synthesis of azaspiro compounds typically involves cyclocondensation reactions between cyclic ketones and nitrogen-containing reagents. For example, 1,3-diazaspiro[4.5]decane-2,4-dione derivatives are synthesized via cyclohexanone, ammonium carbonate, and potassium cyanide in ethanol, followed by sulfonylation with aryl sulfonyl chlorides . Adapting this methodology, 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-8-ene could be synthesized through:
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Knoevenagel Condensation: Cyclohexenone derivatives react with 2-chlorobenzaldehyde to form α,β-unsaturated ketones.
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Michael Addition: Introduction of an amine nucleophile to the enone system.
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Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the spiro framework .
Table 2: Representative Reaction Conditions for Spirocycle Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | NH₄CO₃, KCN, EtOH/H₂O, 328–333 K | 65–78 | |
| Sulfonylation | ArSO₂Cl, Et₃N, CH₂Cl₂, RT | 82 | |
| Spiroannulation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 373 K | 71 |
Challenges in Synthesis
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Regioselectivity: Ensuring the double bond forms at position 8 requires precise control of reaction kinetics.
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Steric Hindrance: The 2-chlorophenyl group may impede cyclization, necessitating high-dilution conditions .
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Purification: Spiro compounds often require recrystallization from ethyl acetate/water or chromatographic separation .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
While direct data for 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-8-ene are unavailable, analogous compounds exhibit:
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and low in water .
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Stability: Susceptible to acid-catalyzed ring-opening but stable under inert atmospheres .
Spectroscopic Characterization
Computational and Molecular Modeling Insights
Density Functional Theory (DFT) Studies
DFT calculations on similar spiro compounds predict:
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HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on the spiro oxygen/nitrogen, favoring hydrogen bonding .
Molecular Dynamics Simulations
Simulations suggest the 2-chlorophenyl group stabilizes the chair conformation via van der Waals interactions with the spiro carbon’s axial hydrogens .
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